4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzo[d]thiazole ring with an acetamido group and a sulfamoyl benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetamido group is then introduced via acetylation reactions, while the sulfamoyl benzamide moiety is incorporated through sulfonation and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the compound meets regulatory standards for purity and safety.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it could act as an inhibitor of certain kinases or proteases, disrupting signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Shares the benzo[d]thiazole core but differs in the functional groups attached.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Contains a benzo[d]imidazole ring instead of a benzo[d]thiazole ring.
N-acetyl-N-(1,3-thiazol-2-yl)acetamide: Features a thiazole ring with an acetyl group but lacks the sulfamoyl benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14(27)23-16-9-12-19-20(13-16)31-22(24-19)25-21(28)15-7-10-18(11-8-15)32(29,30)26(2)17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGWIAVPLQGEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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